molecular formula C13H16N2 B2558249 5-(pyrrolidin-1-ylmethyl)-1H-indole CAS No. 2034294-99-8

5-(pyrrolidin-1-ylmethyl)-1H-indole

Cat. No.: B2558249
CAS No.: 2034294-99-8
M. Wt: 200.285
InChI Key: QNFQGQILUYTVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyrrolidin-1-ylmethyl)-1H-indole is a synthetic indole derivative of significant interest in medicinal chemistry and pharmacological research. The indole scaffold is a privileged structure in drug discovery, known for its ability to bind with high affinity to multiple receptors . Compounds featuring an indole core fused with a pyrrolidinyl moiety have been studied for their potential as serotonin receptor agonists, interacting with key targets such as the 5-HT1 and 5-HT2 receptor families . This suggests broad research applicability for investigating neurological pathways and developing new therapeutic agents. The broader class of indole derivatives has demonstrated a wide spectrum of biological activities in scientific literature, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . For instance, specific ethyl 1H-indole-3-carboxylate derivatives bearing a pyrrolidinyl group have been identified as active compounds at low concentrations against the hepatitis C virus (HCV) in cellular assays . Furthermore, research into pyrrolidinylmethylindoles has led to the development of both psychedelic compounds and approved medicines, such as the anti-migraine drug eletriptan, highlighting the versatility and profound research value of this chemical class . This product, this compound, is intended for laboratory research purposes only. It is a key building block for synthesizing novel compounds and for in vitro biological screening. It is not for diagnostic or therapeutic use, and it is strictly not intended for human consumption. Researchers should consult the relevant safety data sheets and handle this material in accordance with all applicable laboratory and regulatory guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(pyrrolidin-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-8-15(7-1)10-11-3-4-13-12(9-11)5-6-14-13/h3-6,9,14H,1-2,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFQGQILUYTVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Pyrrolidin 1 Ylmethyl 1h Indole and Analogues

General Synthetic Strategies for Indole (B1671886) Derivatives Bearing Alkyl Amine Side Chains

The introduction of alkyl amine side chains onto an indole core can be achieved through several established synthetic routes. These methods often involve either the formation of the indole ring with the side chain precursor already in place or the functionalization of a pre-existing indole nucleus.

Fischer Indole Synthesis and Related Approaches

The Fischer indole synthesis, a reaction discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of substituted indoles. scienceinfo.comwikipedia.org This acid-catalyzed reaction involves the cyclization of an arylhydrazine and an aldehyde or ketone to form the indole ring. scienceinfo.comwikipedia.org While versatile, the classical Fischer synthesis has limitations; for instance, it fails with acetaldehyde, meaning indole itself cannot be directly synthesized this way. scienceinfo.com

To introduce an alkyl amine side chain using this method, a ketone or aldehyde bearing a protected amine functionality can be used as the carbonyl component. Subsequent deprotection and further modification can then yield the desired product. A notable modification is the Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, expanding the scope of the reaction. wikipedia.org

The reaction mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A rsc.orgrsc.org-sigmatropic rearrangement, followed by the elimination of ammonia, leads to the aromatic indole core. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine is incorporated into the final indole ring. wikipedia.org

While the Fischer synthesis is a powerful tool, it is not always suitable for substrates with highly reactive or acidic functional groups, which can lead to side reactions. scienceinfo.com

Multicomponent Reactions for Indole Functionalization

Multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules from three or more starting materials in a single step. nih.govrsc.org These reactions are particularly valuable for creating diverse libraries of compounds for drug discovery. nih.govrsc.org

In the context of indole functionalization, MCRs provide a direct way to introduce various substituents, including those with alkyl amine side chains. nih.govrsc.org For example, a one-pot reaction involving an indole, formaldehyde (B43269), and an amino hydrochloride can rapidly assemble indole-fused heterocycles. rsc.orgnih.govrsc.orgresearchgate.net The mechanism often involves the initial reaction of the indole with formaldehyde to form an intermediate, which then undergoes alkylamination with an iminium species generated from the amino hydrochloride and formaldehyde. nih.govrsc.org

This strategy allows for the modular assembly of a wide range of indole derivatives by varying the starting components. rsc.orgnih.govrsc.orgresearchgate.net The primary focus of many reported indole-based MCRs is the functionalization at the C3 position of the indole ring. rsc.org

Specific Approaches for Incorporating the Pyrrolidin-1-ylmethyl Moiety at the Indole C5 Position

Synthesizing 5-(pyrrolidin-1-ylmethyl)-1H-indole specifically requires methods that can direct the substitution to the C5 position of the indole ring.

Synthetic Routes to this compound Scaffold

A common strategy to access 5-substituted indoles involves starting with a correspondingly substituted aniline. luc.edu For instance, a route starting from 4-bromoaniline (B143363) can be used to synthesize (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole. iajps.com This intermediate can then potentially undergo further reactions to install the desired pyrrolidin-1-ylmethyl group at the C5 position.

Another approach involves the reduction of a carbonyl group at the benzylic position of the pyrrolidine (B122466) ring. For example, (R)-2-(5-Bromo-1H-indole-3-carbonyl)-pyrrolidine-1-carboxylic acid benzyl (B1604629) ester can be reduced using agents like sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) to yield 5-Bromo-3-((R)-1-methyl-pyrrolidin-2-ylmethyl)-1H-indole. google.com

Derivatization Strategies for Related 5-Substituted Indole-Pyrrolidine Compounds

Once a 5-substituted indole scaffold is obtained, further derivatization can be performed. For example, electrophilic substitution at the N1 position of (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole with various halides can be achieved by refluxing in dry 1,4-dioxane (B91453) with anhydrous potassium carbonate. iajps.com

Furthermore, Heck reactions can be employed to introduce substituents at the C5 position. A Heck reaction between 5-bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indole and phenyl vinyl sulfone, using a palladium-based catalyst, is a known method for synthesizing precursors to drugs like Eletriptan. google.com

Advancements in Green Chemistry Approaches for Indole-Pyrrolidine Synthesis (e.g., Aqua/Mechanochemical Mediated Methods)

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of non-toxic solvents and solvent-free conditions, are being increasingly applied to the synthesis of indole derivatives.

Mechanochemistry, which involves conducting reactions by grinding solid reactants together, often without any solvent, has emerged as a promising green technique. mdpi.comnih.gov A mechanochemical protocol for the Fischer indole synthesis has been developed using oxalic acid and dimethylurea, offering a solvent-free and versatile method for preparing a wide range of indoles. rsc.orgunica.it This approach is not only environmentally friendly but can also be more efficient and simpler than traditional methods. mdpi.comnih.gov

Aqueous media synthesis is another green approach that is gaining traction. The synthesis of novel spiro[indole-pyrrolidine] derivatives has been achieved through a one-pot, three-component domino reaction in an ethanol/water mixture under catalyst-free conditions. rsc.org This method is noted for its high yields and the ease of product isolation without the need for column chromatography. rsc.org Similarly, the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives can be carried out under aqueous and mechanochemical conditions to produce spiro[indole-pyrrolidine] derivatives in high yields. mdpi.comnih.gov These methods are often faster and more efficient than conventional techniques. mdpi.com

Application of Parallel Synthesis Techniques for Generation of Indole-Pyrrolidine Compound Libraries

The indole-pyrrolidine scaffold, particularly the this compound core, represents a privileged structure in medicinal chemistry due to its interaction with various biological targets. The rapid exploration of structure-activity relationships (SAR) is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds based on this scaffold. Parallel synthesis has emerged as a powerful tool to efficiently generate libraries of analogues, enabling the systematic modification of different parts of the molecule.

A key application of parallel synthesis in this context is the generation of libraries of 5-substituted-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives. These compounds have been identified as high-affinity ligands for the 5-HT6 serotonin (B10506) receptor, a target of significant interest for the treatment of cognitive disorders and other central nervous system conditions. nih.gov The ability to rapidly synthesize a diverse set of analogues allows for the exploration of the chemical space around this scaffold to identify potent and selective agonists or antagonists. nih.gov

One documented example of the application of parallel synthesis to a closely related scaffold involves the generation of a small library of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives. In this work, the core indole-pyrrolidine structure was functionalized at the N1 position of the indole ring with various halides in a parallel manner. This approach allowed for the efficient synthesis of a series of analogues for biological evaluation.

The general synthetic strategy for this library is outlined below:

A mixture of the starting material, (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole, was reacted with a variety of halides in the presence of a base in an appropriate solvent. The reactions were typically carried out in parallel, for instance, in a multi-well plate format, allowing for the simultaneous synthesis of multiple analogues. After the reaction was complete, the products were isolated and purified.

Table 1: Representative Library of N1-Substituted (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole Analogues

Compound IDN1-Substituent
T1 -CH2C(O)CH2Cl
T2 -CH2CH3
T3 -CH2C6H5
T4 -CH2C(O)C6H5
T5 -SO2C6H5

This small library demonstrates the principle of parallel synthesis, where a common core is derivatized with a set of diverse building blocks to generate a collection of related compounds. The findings from screening such libraries can provide valuable insights into the SAR of the indole-pyrrolidine scaffold. For instance, the nature of the substituent at the N1 position can significantly influence the biological activity of the resulting compounds.

While the example above illustrates a focused library with diversity at a single position, parallel synthesis techniques can be extended to introduce diversity at multiple points on the this compound scaffold. For example, by utilizing a suitable protecting group strategy, one could envision a parallel synthesis approach that varies the substituents at the 5-position of the indole ring (e.g., with different amides or sulfonamides) in combination with a variety of substitutions on the pyrrolidine ring. Such multi-dimensional libraries would allow for a more comprehensive exploration of the chemical space and a more detailed understanding of the SAR for this important class of compounds.

The generation of these compound libraries is instrumental in the hit-to-lead and lead optimization phases of drug discovery. The data obtained from screening these libraries against biological targets can be used to build robust SAR models, guiding the design of next-generation compounds with improved pharmacological profiles.

Structure Activity Relationship Sar Studies of 5 Pyrrolidin 1 Ylmethyl 1h Indole Derivatives

Influence of Substitutions on the Indole (B1671886) Nucleus on Biological Activity and Binding Affinity

The biological activity and binding affinity of 5-(pyrrolidin-1-ylmethyl)-1H-indole derivatives are significantly influenced by the nature and position of substituents on the indole nucleus.

The C5 position of the indole ring is a critical site for modification, and alterations at this position can profoundly impact the biological profile of the resulting compounds. Research has shown that the introduction of different functional groups at this position can modulate the compound's activity and selectivity for various biological targets.

For instance, in a series of 5-chloro-indole-2-carboxylate derivatives, the presence of a pyrrolidin-1-yl moiety as part of a larger substituent at the C5 position was found to be crucial for potent inhibitory activity against EGFR and BRAFV600E kinases. nih.gov Specifically, the compound with a p-pyrrolidin-1-yl substituent demonstrated high potency, suggesting that the spatial arrangement and electronic properties of the group at the C5 position are key determinants of activity. nih.gov

Furthermore, studies on 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles identified these compounds as high-affinity ligands for the 5-HT6 receptor. nih.gov The nature of the arylsulfonamido group at the C5 position plays a significant role in determining whether the compound acts as an agonist or an antagonist at this receptor. nih.gov

The introduction of a bromine atom at the C5 position has also been explored. In a series of (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole derivatives, the bromo-substituent was a key feature of compounds that exhibited analgesic activity. iajps.com

In another study, the transfer of a (4-(pyridin-3-yl)pyrimidin-2-yl)amino group from the C4 to the C5 position of the indole ring led to a significant increase in vacuolization-inducing effect in cancer cells. nih.gov This highlights the importance of the substituent's position on the indole nucleus for this specific biological activity.

Table 1: Effect of C5 Substituents on Biological Activity
Compound SeriesC5 SubstituentBiological Target/ActivityKey FindingReference
5-chloro-indole-2-carboxylatesp-pyrrolidin-1-yl containing groupEGFR/BRAFV600E InhibitionPotent inhibitory activity observed. nih.gov
5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indolesArylsulfonamido5-HT6 Receptor AffinityHigh-affinity ligands, with agonist/antagonist activity dependent on the specific aryl group. nih.gov
(R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indolesBromoAnalgesic ActivityContributed to the analgesic properties of the compounds. iajps.com
Pyridine-pyrimidine-indole-carbohydrazides(4-(pyridin-3-yl)pyrimidin-2-yl)aminoVacuole-Inducing ActivitySignificant increase in activity when moved from C4 to C5. nih.gov

While the C5 position is crucial, modifications at other positions of the indole ring, such as C3, also play a significant role in defining the pharmacological profile of these compounds. The C3 position is a common site for the introduction of various side chains, which can interact with specific pockets in the target receptor.

For example, in the development of 5-HT1A receptor ligands and serotonin (B10506) reuptake inhibitors, 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized. uj.edu.pl The indole moiety at the C3 position of the pyrrolidine-2,5-dione was found to be a key structural element for high affinity to both the 5-HT1A receptor and the serotonin transporter (SERT). uj.edu.pl

In another study, a series of indole derivatives with substitutions at the C3 position were synthesized and evaluated for their anti-inflammatory activity. nih.gov The nature of the substituent at the C3 position was found to be a determining factor for the observed anti-inflammatory effects. nih.gov

Furthermore, research on 3-substituted-1H-indole compounds as mTOR and PI3 kinase inhibitors has demonstrated the importance of the substituent at the C3 position for their inhibitory activity. google.com The specific nature of the group attached at C3 influences the compound's potency and selectivity. google.com

Table 2: Impact of C3 Substitutions on Biological Activity
Compound SeriesC3 SubstituentBiological Target/ActivityKey FindingReference
3-(1H-indol-3-yl)pyrrolidine-2,5-dionesIndole5-HT1A Receptor and SERT AffinityEssential for high affinity to both targets. uj.edu.pl
3-substituted indole derivativesVarious substituentsAnti-inflammatory ActivityThe nature of the substituent determined the anti-inflammatory effect. nih.gov
3-substituted-1H-indolesVarious substituentsmTOR and PI3 Kinase InhibitionThe C3 substituent influenced potency and selectivity. google.com

Role of the Pyrrolidine (B122466) Moiety and its N-Substitutions on Pharmacological Profiles

The pyrrolidine ring is a versatile scaffold in drug discovery due to its three-dimensional structure and the ability of its nitrogen atom to be substituted. nih.govresearchgate.net In the context of this compound derivatives, the pyrrolidine moiety and its N-substitutions are critical for their pharmacological profiles.

The basicity and nucleophilicity of the pyrrolidine nitrogen make it a prime position for substitutions, with a majority of FDA-approved pyrrolidine-containing drugs being N-substituted. nih.gov In a series of 5-chloro-indole-2-carboxylate derivatives, the presence of a p-pyrrolidin-1-yl moiety was found to be important for their antiproliferative activity. nih.gov Docking studies revealed that this moiety can form hydrogen bonds and ionic interactions with the target protein. nih.gov

Furthermore, the stereochemistry of the pyrrolidine ring can significantly influence biological activity. nih.gov For example, in a series of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles, the (R)-enantiomers were potent 5-HT6 receptor agonists, while the (S)-enantiomers acted as moderate antagonists. nih.gov This highlights the importance of the spatial orientation of the pyrrolidine ring and its substituents for receptor interaction.

N-substitutions on the pyrrolidine ring can also modulate the pharmacological properties of the compounds. In a study of spiro[pyrrolidine-3,3′-oxindoles] as 5-HT6 receptor ligands, the introduction of a phenylsulfonyl group on the pyrrolidine nitrogen was a key modification that led to compounds with submicromolar affinities. researchgate.net

Conformational Analysis and Molecular Recognition in Ligand-Receptor Interactions

The three-dimensional conformation of this compound derivatives is a key factor in their interaction with biological targets. The non-planar nature of the pyrrolidine ring allows for a more extensive exploration of the pharmacophore space compared to flat aromatic systems. nih.gov

Molecular docking studies have provided insights into the binding modes of these compounds. For instance, in the case of 5-chloro-indole-2-carboxylate derivatives, the pyrrolidin-1-yl moiety was shown to form hydrogen bonds and ionic interactions with amino acid residues at the binding site of the target kinase. nih.gov The indole-2-carboxylate (B1230498) portion of the molecule also formed crucial interactions deep within the hydrophobic pocket of the enzyme. nih.gov

The interaction of the basic nitrogen atom of the pyrrolidine moiety with a conserved aspartic acid residue in G-protein-coupled receptors (GPCRs) is a common and critical interaction for aminergic ligands. nih.gov The geometry of the amine and the substitution pattern at the nitrogen atom can influence the strength of this salt bridge formation, thereby affecting the ligand's affinity and efficacy. nih.gov

Examination of Positional Isomerism and its Implications for Biological Efficacy (e.g., C5 vs. C6 substitution)

The position of the pyrrolidin-1-ylmethyl substituent on the indole ring has a profound impact on the biological efficacy of the resulting isomers. A comparative study of C5 versus C6 substitution would be necessary to fully elucidate these differences. While direct comparative studies on C5 vs. C6 substituted (pyrrolidin-1-ylmethyl)-1H-indoles were not prevalent in the search results, the importance of substituent positioning on the indole ring is a well-established principle in medicinal chemistry. nih.gov

For example, in a study of indole derivatives as anti-inflammatory agents, the position of various substituents on the indole nucleus was a key factor in determining their activity. nih.gov This suggests that moving the pyrrolidin-1-ylmethyl group from the C5 to the C6 position would likely result in a compound with a different biological activity profile. The altered spatial relationship between the pyrrolidine moiety and the indole nitrogen, as well as any other substituents, would lead to different interactions with the biological target.

Preclinical Biological Evaluation and Mechanistic Investigations

Antiviral Activities of 5-(Pyrrolidin-1-ylmethyl)-1H-indole Derivatives

The indole (B1671886) scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of serving as a ligand for various receptors. frontiersin.org This versatility extends to the development of antiviral agents. frontiersin.org Indole derivatives have been a focus of research for treating viral infections, with numerous studies dedicated to enhancing their antiviral potency. frontiersin.org

Activity Against Viral Targets (e.g., Hepatitis C Virus Activity of Related 5-(Pyrrolidin-1-ylmethyl)-1H-indolyl Compounds)

Research has identified indole derivatives as a novel class of inhibitors against the Hepatitis C Virus (HCV). nih.govdongguk.edu In one study, a screening of a small molecule library led to the discovery of a compound with an N-protected indole scaffold as a new anti-HCV agent. nih.gov Subsequent structure-activity relationship (SAR) studies revealed that specific derivatives exhibited significant anti-HCV activity. nih.gov For instance, the racemic inhibitor 10m showed good potency with an EC50 value of 1.02 ± 0.10 μM. nih.gov Further investigation into its stereoisomers found that the R-enantiomer, (R)-10m , possessed even greater anti-HCV activity (EC50 = 0.72 ± 0.09 μM) and lower cytotoxicity. nih.gov Another study identified compound 12e as the most potent inhibitor in a series of indole derivatives, with an EC50 of 1.1 μmol/l and minimal cytotoxicity. dongguk.edu

While direct studies on this compound are specific, the broader class of indole derivatives demonstrates clear anti-HCV potential. For comparison, other indole derivatives have also shown high anti-HCV activity, with EC50 values of 1.16 μM and 0.6 μM for compounds IV and V, respectively, as reported in a study on natural indoles. frontiersin.org

Underlying Molecular Mechanisms of Antiviral Action

The mechanisms by which indole derivatives exert their antiviral effects are multifaceted. For many N-heterocycles, the mode of action can involve interference with various stages of the viral life cycle, such as entry into the host cell, replication of the viral genome, or the assembly of new viral particles. researchgate.net

One specific mechanism identified for N-protected indole scaffold (NINS) derivatives against HCV is the interference with the early stages of the viral life cycle, specifically viral entry. nih.gov This prevents the virus from beginning its replication process within the host cell. nih.gov

Another distinct antiviral mechanism was discovered for the indole derivative 12e . This compound was found to inhibit HCV replication by inducing the host's innate immune response. dongguk.edu It activates the transcription of several pro-inflammatory and antiviral cytokine genes, including CXCL-8, IL-1α, and TNF-α. dongguk.edu The secretion of these soluble factors by the host cell creates an antiviral state that inhibits HCV replication. dongguk.edu Interestingly, recombinant CXCL-8 protein itself was shown to moderately reduce HCV replication, highlighting a novel pathway for the antiviral action of indole derivatives. dongguk.edu

Receptor Ligand Modulatory Activities of Indole-Pyrrolidine Hybrids

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptor family is a crucial target for drugs treating a variety of neurological and psychiatric disorders. nih.gov Indole-pyrrolidine hybrids have been extensively studied for their ability to interact with and modulate these receptors.

Serotonin Receptor (5-HT) Interactions and Affinities (e.g., 5-HT1B/1D, 5-HT6, 5-HT1A)

Indole-based structures are foundational to many ligands targeting serotonin receptors due to their structural similarity to serotonin itself. The pyrrolidine (B122466) moiety adds a key basic nitrogen atom and specific stereochemistry that influences receptor affinity and selectivity.

5-HT1A Receptors: Researchers have designed numerous dual-target ligands combining a 3-(4-piperidyl)-1H-indole group, known for inhibiting the serotonin transporter (SERT), with fragments that bind to 5-HT1A receptors. nih.gov One series of compounds, featuring a 4-(1H-indol-3-yl)-1-piperidyl moiety, demonstrated high to moderate binding affinity for both 5-HT1A receptors and SERT. nih.gov A related series with a 3-(1H-indol-3-yl)-1-piperidyl group also showed significant affinity, with Ki values ranging from 8–259 nM for 5-HT1A receptors. nih.gov

5-HT2A Receptors: Psychedelic agents, which are agonists or partial agonists at 5-HT2A receptors, often feature an indole core. nih.gov Recent patent applications have described 3-pyrrolidine-indole derivatives as selective 5-HT2A receptor modulators for potential use in treating central nervous system disorders. nih.gov

5-HT6 Receptors: The development of ligands for the 5-HT6 receptor has also utilized the indole-pyrrolidine scaffold.

The table below summarizes the binding affinities of representative indole-piperidyl derivatives for serotonin receptors.

CompoundTargetBinding Affinity (Ki, nM)
41-43 Analogues 5-HT1AHigh to Moderate
SERTHigh to Moderate
45 & 46 Analogues 5-HT1A8–259
SERT8–602

Exploration of Other Neurotransmitter Receptor Ligand Properties

The structural features of indole-pyrrolidine hybrids make them candidates for interacting with other neurotransmitter systems beyond serotonin receptors. For example, a receptor-interaction model developed for 5-HT2 receptor antagonists, which included various substituted indole derivatives, suggested a common pharmacophore with dopamine (B1211576) D2 receptor antagonists. nih.gov This indicates potential cross-reactivity or the possibility of designing dual-target ligands. The model highlighted key steric differences that could be exploited to achieve selectivity for either the 5-HT2 or D2 receptor. nih.gov

Anticancer Research Applications of Pyrrolidine-Substituted Indole Scaffolds

Both indole and pyrrolidine scaffolds are independently recognized for their significant roles in the development of anticancer agents. tandfonline.comnih.gov The combination of these two heterocycles in pyrrolidine-substituted indoles creates a powerful framework for designing novel anticancer drugs.

The pyrrolidine ring is a versatile scaffold that allows for diverse substitutions, enabling the fine-tuning of physicochemical properties to improve target selectivity and potency. tandfonline.com Pyrrolidine derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of kinases like PI3K/AKT/mTOR, induction of apoptosis, and cell cycle arrest. tandfonline.comnih.gov

Similarly, the indole nucleus is present in many natural and synthetic compounds with potent anticancer activity. nih.gov Indole-based alkaloids like vincristine (B1662923) and vinblastine (B1199706) are well-established chemotherapy drugs. nih.gov More recent research has focused on novel indole derivatives that can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and inflicting DNA damage. nih.gov For example, the indole derivative SK228 was found to have IC50 values of 3.4 and 0.3 μM against A549 and H1299 lung cancer cell lines, respectively. nih.gov

Spirooxindole-pyrrolidine hybrids represent a particularly promising class of anticancer agents. nih.govrsc.org In one study, a series of spirooxindole derivatives were synthesized and evaluated against the A549 lung cancer cell line. nih.gov Several compounds exhibited potent activity, with seven showing IC50 values below 10 μM. nih.gov Notably, compound 5f was more potent than the standard chemotherapy drug cisplatin (B142131) and was selective for cancer cells over non-cancerous cells. nih.govrsc.org

The table below shows the in vitro cytotoxicity of selected spirooxindole-pyrrolidine derivatives.

CompoundCell LineIC50 (μM)
5e A549 (Lung Cancer)3.48
5f A549 (Lung Cancer)1.2
SK228 A549 (Lung Cancer)3.4
SK228 H1299 (Lung Cancer)0.3
Cisplatin A549 (Lung Cancer)>10 (Implied)

These findings underscore the significant potential of pyrrolidine-substituted indole scaffolds in the discovery and development of new-generation anticancer therapies. mdpi.com

Targeting DNA G-Quadruplexes (e.g., c-Myc G4)

G-quadruplexes (G4s) are non-canonical four-stranded DNA structures that form in guanine-rich sequences. These structures are particularly prevalent in the promoter regions of oncogenes, such as c-Myc, and in telomeres. The stabilization of these G4 structures by small molecules can inhibit the transcription of the associated oncogene, making them an attractive target for anticancer drug development.

Research into pyrrolidine-substituted indole scaffolds has demonstrated their potential as G4-binding agents. Specifically, a series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives have been synthesized and shown to effectively bind to the G-quadruplex in the promoter region of the c-Myc oncogene. Biophysical and biological analyses confirm that this binding stabilizes the G4 structure. While these findings are on the 5-nitroindole analogue, they highlight the potential of the core indole-pyrrolidine scaffold to interact with this important anticancer target.

Modulation of Oncogenic Pathways (e.g., c-Myc Expression Downregulation)

The c-Myc protein is a critical transcription factor that regulates cell proliferation, growth, and apoptosis. Its overexpression is a hallmark of many human cancers. The stabilization of the c-Myc promoter G-quadruplex is a key mechanism for suppressing its transcription and, consequently, downregulating the expression of the c-Myc protein.

Studies on pyrrolidine-substituted 5-nitroindole compounds, which are structurally analogous to this compound, have shown that their binding to the c-Myc G4 DNA leads to a significant downregulation of c-Myc at both the transcriptional and translational levels. This provides a clear mechanistic link between G4 binding and the modulation of this critical oncogenic pathway. The suppression of c-Myc expression is a crucial step in inhibiting the uncontrolled proliferation of cancer cells.

Induction of Cellular Responses (e.g., Cell Cycle Arrest, Reactive Oxygen Species Generation)

Beyond direct pathway modulation, indole-pyrrolidine compounds can trigger broader cellular responses that contribute to their anticancer effects. These responses include the induction of cell cycle arrest and the generation of reactive oxygen species (ROS).

Reactive Oxygen Species (ROS) Generation: The aforementioned pyrrolidine-substituted 5-nitroindole compounds have been shown to induce the generation of ROS within cancerous cells. Elevated ROS levels can lead to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, ultimately triggering apoptotic cell death.

Cell Cycle Arrest: While direct evidence for this compound is pending, related compounds are known to influence the cell cycle. For instance, spirotryprostatine A and B, which feature a spiropyrrolidinyl-oxoindole core, are known inhibitors of the mammalian cell cycle at the G2/M phase. This suggests that the broader class of indole-pyrrolidine compounds has the potential to halt cancer cell proliferation by interfering with cell cycle progression.

Kinase Inhibition (e.g., MET Receptor Tyrosine Kinase Inhibition by Related Indole-Pyrrolidine Structures)

Tyrosine kinases are a large family of enzymes that play a central role in signal transduction pathways governing cell growth, differentiation, and survival. The aberrant activity of these kinases is a common driver of cancer. The indole-pyrrolidine scaffold has proven to be a versatile framework for designing potent kinase inhibitors.

While specific data on MET kinase inhibition by this compound is not detailed, numerous related structures show significant activity against various oncogenic kinases. For example, certain 5-chloro-indole-2-carboxylate derivatives containing a pyrrolidine moiety demonstrate potent inhibition of both EGFR (Epidermal Growth Factor Receptor) and its T790M mutant, as well as the BRAF V600E mutant, which are key drivers in several cancers. nih.gov Another study on 9H-pyrimido[4,5-b]indole derivatives reported dual inhibition of RET and TRKA kinases. nih.gov These findings underscore the capacity of the indole-pyrrolidine framework to serve as a basis for developing targeted kinase inhibitors.

Table 1: Antiproliferative and Kinase Inhibitory Activity of Related Indole-Pyrrolidine Compounds

Compound Target Cancer Cell Line Target Kinase Activity (IC50/GI50)
Ethyl 5-chloro-3-((4-(pyrrolidin-1-yl)phenethylamino)methyl)-1H-indole-2-carboxylate (3b) MCF-7 (Breast) BRAFV600E GI50: 31 nM / IC50: 39 nM nih.gov

Antimicrobial Activities of Indole-Pyrrolidine Compounds

The indole nucleus is a common motif in compounds exhibiting antimicrobial properties. When combined with a pyrrolidine ring, the resulting scaffold shows promise in the development of new antibacterial and antifungal agents. nih.gov

Various studies have demonstrated the antimicrobial potential of this class of compounds. For instance, certain spiro[oxindole-2,3′-pyrrolidines] have shown moderate to good activity against Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus, and also against fungal strains. nih.gov Other research has highlighted that novel indole derivatives substituted with moieties like 1,2,4-triazole (B32235) possess a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125-50 µg/mL against various microbes, including MRSA (Methicillin-resistant Staphylococcus aureus) and Candida species. nih.gov The specific compound 2-chloro-11-(2-(pyrrolidin-1-yl)ethyl)-5,11-dihydroisothiochromeno[4,3-b]indole has demonstrated excellent antifungal activity with a MIC of 4 µg/mL. nih.gov

Table 2: Antimicrobial Activity of Selected Indole-Pyrrolidine Analogues

Compound Class/Derivative Target Microorganism Activity (MIC)
Spiro[oxindole-2,3′-pyrrolidines] Staphylococcus aureus 3.9 µg/mL nih.gov
Indole-triazole derivatives Various Bacteria & Fungi 3.125-50 µg/mL nih.gov

Other Emerging Biological Activities

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. The enzyme cyclooxygenase (COX), particularly its COX-2 isoform, is a key mediator of inflammation and a major target for anti-inflammatory drugs.

The indole-pyrrolidine scaffold has been explored for its anti-inflammatory potential. Hybrid molecules combining triazine-indole with a pyrrolidine moiety have been synthesized and evaluated for their ability to inhibit COX enzymes. Certain pyrrolidine derivatives within these series were found to inhibit COX-2 with IC50 values in the micromolar range. For example, one derivative featuring a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one (B1582437) moiety attached to the hybrid structure showed a COX-2 IC50 value of 1 µM. These findings suggest that the indole-pyrrolidine core structure could be a valuable starting point for developing novel anti-inflammatory agents.

Antioxidant Potential

There is no specific information available in the reviewed scientific literature regarding the antioxidant potential of this compound. Although various indole and pyrrolidine derivatives have been studied for their ability to scavenge free radicals and act as antioxidants mdpi.comnih.govresearchgate.net, data, including measurements like IC₅₀ values from assays such as DPPH or ABTS, specifically for this compound could not be located.

Antidiabetic and Anticholinesterase Activities

Specific studies detailing the antidiabetic and anticholinesterase activities of this compound are not present in the available literature.

Antidiabetic Activity: The potential for indole and pyrrolidine derivatives to act as antidiabetic agents, often through the inhibition of enzymes like α-amylase and α-glucosidase, is a subject of research. researchgate.netresearchgate.netnih.gov For instance, some pyrido-pyrrolidine hybrids containing an indole ring have shown potent α-glucosidase inhibitory activity. researchgate.netsci-hub.se However, research findings and data tables detailing the specific effects of this compound on these or other diabetic targets are not documented.

Anticholinesterase Activity: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in managing neurodegenerative diseases. While various carbamates and other derivatives of indole have been synthesized and evaluated for their anticholinesterase activity nih.gov, specific inhibitory concentrations (IC₅₀) or mechanistic details for this compound are not available.

Advanced Characterization and Computational Studies of 5 Pyrrolidin 1 Ylmethyl 1h Indole and Analogues

Spectroscopic Analysis for Elucidating Molecular Interactions (e.g., NMR Spectroscopy for G-quadruplex Binding)

Spectroscopic techniques are indispensable for characterizing the interactions between small molecules and their biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is a powerful tool for studying the binding of ligands like 5-(pyrrolidin-1-ylmethyl)-1H-indole analogues to complex biological structures such as G-quadruplex DNA at an atomic level. nih.govazregents.edu

G-quadruplexes are non-canonical four-stranded DNA structures that form in guanine-rich sequences, which are prevalent in biologically significant regions like telomeres and oncogene promoters (e.g., c-Myc). nih.govsemanticscholar.orgnih.gov The stabilization of these structures by small molecules can inhibit the expression of oncogenes, making them attractive targets for anticancer drug development. semanticscholar.orgnih.gov The imino protons of guanines involved in G-tetrad formation give rise to characteristic chemical shifts in the NMR spectrum (around 10.5–12 ppm), providing a clear and direct way to monitor the formation of the G-quadruplex and its interactions with ligands. nih.gov

A study on pyrrolidine-substituted 5-nitroindole (B16589) derivatives demonstrated their ability to bind to the c-Myc promoter G-quadruplex. semanticscholar.orgnih.gov Using ¹H NMR titration experiments, researchers observed significant chemical shift perturbations (CSPs) upon addition of the indole (B1671886) ligands. The most prominent CSPs were seen for the imino proton signals of guanines located at the 3' and 5' terminal G-quartets, indicating that the ligands bind to both ends of the G-quadruplex. nih.gov Specifically, for one of the active compounds, the largest perturbations were observed for imino signals of G19, G15, and G6 at the 3'-tetrad and G4, G8, and G13 at the 5'-tetrad. nih.gov This detailed analysis revealed a 2:1 ligand-to-DNA binding stoichiometry. semanticscholar.orgnih.gov

Similarly, a potent PARP-1 inhibitor featuring a 2-[6-(4-pyrrolidin-1-ylmethyl-phenyl)-pyrrolo[2,3-b]pyridin-1-yl]-acetamide structure was shown to be a strong G-quadruplex binder. unimi.it NMR titration experiments with the c-MYC promoter G-quadruplex (Pu22) showed the largest chemical shift perturbations for imino protons at both the 3'-end (G18, G22) and the 5'-end (G7, G11, G16, G20), confirming the interaction at the terminal tetrads. unimi.it These spectroscopic studies are crucial for validating the binding mode and providing structural insights that can guide the design of more effective G-quadruplex-stabilizing agents.

Table 1: Representative ¹H NMR Chemical Shift Perturbations (CSPs) for Indole Analogues Binding to c-Myc G-Quadruplex

Guanine ResidueLocation in G-QuadruplexObserved CSP (ppm) upon Ligand BindingReference
G19, G15, G63' Tetrad~0.06 nih.gov
G4, G8, G135' Tetrad0.034 - 0.045 nih.gov
G18, G223' EndSignificant Perturbation unimi.it
G7, G11, G16, G205' EndSignificant Perturbation unimi.it

Note: This table is illustrative, based on findings from cited research. Exact CSP values are compound-specific.

In Silico Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, such as a protein or nucleic acid. jocpr.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. The process involves preparing the 3D structures of both the ligand and the target, followed by a search algorithm that explores various binding poses and a scoring function that estimates the binding affinity for each pose. jocpr.com

Docking studies on various indole derivatives have provided valuable insights into their binding mechanisms. For instance, in the development of HIV-1 integrase inhibitors, indole-2-carboxylic acid was docked into the enzyme's active site. nih.gov The results showed that the indole nitrogen and the carboxyl group chelated the two essential magnesium ions in the active site, and a π-stacking interaction was observed between the indole core and a viral DNA base (dA21). nih.gov Further optimization by adding a 2-methoxyphenyl group at the C3 position led to derivatives that extended into a hydrophobic region, improving the inhibitory effect. nih.gov

In another study, novel indole-based heterocyclic scaffolds were evaluated as antimicrobial agents. nih.gov Molecular docking of these compounds against target enzymes like UDP-N-acetylmuramate-l-alanine ligase (MurC) revealed key interactions. The most potent compound showed a strong binding affinity, with a docking score of -11.5 Kcal/mol, forming hydrogen bonds and pi-stacked interactions within the active site. nih.gov

The predictive power of docking is often enhanced when combined with other computational methods. The binding affinity, often expressed as binding free energy (ΔG), can be predicted using scoring functions within docking programs or more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). scispace.com For example, in silico predictions are increasingly used to assess not only binding affinity but also pharmacokinetic properties early in the drug discovery process, helping to reduce late-stage failures. nih.gov

Table 2: Examples of Molecular Docking Studies on Indole Analogues

Indole Analogue ClassTarget Protein/Nucleic AcidPredicted Binding Energy/ScoreKey Interactions ObservedReference
Indole-2-carboxylic acidsHIV-1 Integrase-16.3 kcal mol⁻¹ (for optimized derivative)Metal chelation (Mg²⁺), π-stacking, halogen bonds nih.gov
Indole-based heterocyclesUDP-N-acetylmuramate-l-alanine ligase-11.5 Kcal/mol (for lead compound)Hydrogen bonds, pi-stacked interactions nih.gov
2-Phenylindole derivativesNS5B PolymeraseNot specifiedInteraction with active site residues
Indole-acrylamide derivativesTubulin (Colchicine-binding site)-8.54 kcal/mol (for lead hybrid)Hydrogen bonds with βAsn258, βCys241 mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. neliti.comnih.gov By identifying the key physicochemical properties, or "descriptors," that influence activity, QSAR models can be used to predict the potency of newly designed compounds, thereby accelerating the drug discovery and optimization process. nih.govnih.gov

The development of a QSAR model involves several steps: compiling a dataset of compounds with known activities, calculating various molecular descriptors (e.g., topological, electronic, thermodynamic), selecting the most relevant descriptors, generating a mathematical model using statistical methods like Multiple Linear Regression (MLR), and rigorously validating the model's predictive power. neliti.comnih.govtandfonline.com

QSAR studies have been successfully applied to various classes of indole derivatives. For a series of 2,3-diaryl indoles acting as selective COX-2 inhibitors, a QSAR model was developed that highlighted the importance of substituents at different positions of the indole scaffold. tandfonline.com The final model yielded a statistically significant correlation (r² = 0.888) and good predictive ability (q² = 0.516), providing valuable insights for designing more potent inhibitors. tandfonline.com

In the context of G-quadruplex ligands, 3D-QSAR models like Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for other scaffolds, such as anthraquinones and acridones. nih.gov These models use 3D fields (steric, electrostatic, hydrophobic) to explain the activity, and the resulting contour maps can visually guide structural modifications. A highly predictive CoMSIA model for telomerase inhibitors targeting G-quadruplex DNA was developed, which supported the proposed molecular mechanism of these ligands. nih.gov

For a set of indeno[1,2-b]indole (B1252910) derivatives targeting the protein kinase CK2, a QSAR model was built to predict their inhibitory activity. nih.gov This model was then used to predict the activity of a different class of compounds, naphtho[2,3-b]furan-4,9-diones, demonstrating the utility of a well-validated QSAR model in virtual screening for new chemical scaffolds. nih.gov

Table 3: Key Parameters in QSAR Models for Indole Derivatives

Compound ClassTarget/ActivityStatistical MethodKey Descriptors/FieldsModel Predictive Power (r², q², R²ext)Reference
2,3-Diaryl indolesCOX-2 InhibitionMultiple Linear Regression (MLR)Substituent-specific parametersr²=0.888, q²=0.516 tandfonline.com
Indole-carbaldehydesCannabinoid Receptor 2 AgonismMLRTopological, thermodynamic, spatialr²=0.888, r²(test)=0.881 benthamdirect.com
2-PhenylindolesAnticancer ActivityRidge RegressionTopological indices, atom pairsHigh-quality models reported benthamdirect.com
Indeno[1,2-b]indolesCK2 InhibitionNot specifiedNot specifiedR²=0.9328, Q²=0.9212, R²ext=0.929 nih.goveurjchem.com
N-tosyl-indole thiosemicarbazonesTyrosinase InhibitionNot specifiedNot specifiedRobust model reported nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is invaluable for assessing the conformational stability of the docked pose, analyzing the flexibility of the ligand and target, and obtaining a more detailed understanding of the intricate network of interactions that stabilize the complex. eurjchem.comnih.gov

MD simulations start with the coordinates from a docked complex and solve Newton's equations of motion for every atom in the system. The resulting trajectory provides a high-resolution movie of the molecular interactions. Analysis of this trajectory can reveal the stability of key hydrogen bonds, the role of water molecules, and conformational changes in the protein or DNA upon ligand binding. nih.govacs.org

For G-quadruplex ligands, MD simulations have been used to refine binding modes and calculate binding free energies. In a study of porphyrin derivatives binding to a G-quadruplex, a combination of unconstrained and constrained MD simulations was used to accurately predict the absolute binding free energy. mdpi.com The simulations revealed that the enhanced affinity of one ligand was due to its flexible side chains interacting favorably with the G-quadruplex grooves through hydrogen bonds. mdpi.com

In the design of N-tosyl-indole hybrid thiosemicarbazones as tyrosinase inhibitors, MD simulations were performed on the docked complex of the most potent compound. nih.gov The simulation confirmed the stability of the ligand within the enzyme's active site, showing minimal fluctuations and persistent interactions with key residues throughout the simulation time, thus validating the docking results. nih.gov Similarly, MD simulations of newly designed inhibitors for the MDM2-p53 interaction confirmed the conformational stability of the ligand-receptor complexes over a 100 ns trajectory. scispace.com This computational validation provides greater confidence in the predicted binding mode and the rationale for the compound's activity. scispace.com

Table 4: Applications of Molecular Dynamics (MD) Simulations in Studying Indole Analogues

System StudiedSimulation GoalKey FindingsReference
N-tosyl-indole hybrid in TyrosinaseAssess binding stabilityConfirmed stable binding pose from docking; minimal fluctuations. nih.gov
Porphyrin ligand with G-quadruplexPredict binding free energy and modeRevealed importance of flexible side chains interacting with grooves. mdpi.com
Spiro[pyrrolidin-3,2-oxindoles] with MDM2Confirm complex stabilityDemonstrated conformational stability of the complex over 100 ns. scispace.com
Indole/pyrrol modulator with S1PR1Equilibrate complex for energy calculationsGenerated stable, equilibrated structures for subsequent free energy calculations. acs.org

Future Research Directions and Potential Applications in Chemical Biology

Rational Design of Novel 5-(Pyrrolidin-1-ylmethyl)-1H-indole Analogues with Enhanced Selectivity

The rational design of new analogues of this compound will be heavily influenced by the structure-activity relationships (SAR) established for similar compounds. For instance, derivatives of 3-(pyrrolidin-2-ylmethyl)-1H-indoles have been identified as potent ligands for various serotonin (B10506) receptors. wikipedia.orgnih.gov The strategic modification of the this compound core is expected to yield compounds with improved selectivity and potency for specific biological targets.

Key areas for structural modification include:

Substitution on the Indole (B1671886) Ring: The introduction of various substituents at the 5-position and other positions of the indole nucleus can significantly impact biological activity. For example, the synthesis of 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole highlights how substitutions can create key intermediates for more complex molecules. google.com The exploration of a range of electron-donating and electron-withdrawing groups at different positions will be crucial.

Modification of the Pyrrolidine (B122466) Ring: The pyrrolidine moiety offers several avenues for modification. The stereochemistry of the pyrrolidine ring and the presence of substituents can dramatically influence target binding and efficacy. nih.gov For example, studies on related compounds have shown that the stereoisomers of pyrrolidine derivatives can exhibit different biological profiles. researchgate.net

Alterations to the Methylene (B1212753) Linker: The methylene bridge connecting the pyrrolidine and indole rings can be varied in length or rigidity to probe the optimal spatial orientation for target engagement.

A systematic exploration of these modifications, guided by computational modeling, will be essential for developing analogues with enhanced selectivity for specific receptor subtypes or enzymes.

Table 1: Proposed Analogues of this compound for SAR Studies

Compound Name Modification from Parent Compound Rationale for Design
5-((1-methylpyrrolidin-1-yl)methyl)-1H-indoleN-methylation of the pyrrolidine ringTo investigate the role of the pyrrolidine nitrogen in receptor binding and to potentially enhance potency, as seen in related compounds like (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole. iajps.com
This compound-2-carboxylic acidAddition of a carboxylic acid group at the 2-position of the indole ringTo explore potential interactions with amino acid residues in target proteins and to improve solubility. rsc.org
5-bromo-3-(pyrrolidin-1-ylmethyl)-1H-indoleIntroduction of a bromine atom at the 5-positionTo explore the effect of halogen substitution on binding affinity and selectivity, a common strategy in medicinal chemistry. iajps.com
5-methoxy-3-(pyrrolidin-1-ylmethyl)-1H-indoleIntroduction of a methoxy (B1213986) group at the 5-positionTo investigate the impact of an electron-donating group on the electronic properties of the indole ring and its interaction with biological targets. bldpharm.com

Exploration of Undiscovered Biological Targets and Mechanisms of Action

While analogues of this compound are known to interact with serotonin receptors, the full spectrum of their biological targets remains largely unexplored. wikipedia.orgnih.gov Future research should aim to identify novel protein-ligand interactions and elucidate the downstream signaling pathways modulated by these compounds.

Phenotypic screening of a diverse library of this compound analogues in various cell-based assays could reveal unexpected biological activities. Hits from these screens can then be subjected to target deconvolution studies using techniques such as chemical proteomics and affinity chromatography to identify their molecular targets.

Furthermore, understanding the mechanism of action will require a combination of in vitro biochemical assays, cellular imaging, and systems biology approaches. For example, investigating the impact of these compounds on gene expression profiles or protein phosphorylation cascades can provide valuable insights into their cellular effects. The discovery that certain indole derivatives can act as kinase inhibitors suggests that this class of compounds may have broader therapeutic potential than initially anticipated. nih.gov

Development of Advanced Synthetic Methodologies for Diversification and Scalability

The efficient and versatile synthesis of a wide array of this compound analogues is critical for comprehensive SAR studies and for the production of lead compounds in sufficient quantities for further evaluation. While methods for the synthesis of related compounds exist, such as the multi-step synthesis of (R)-5-bromo-3-(N-methylpyrrolidin-2-yl-methyl)-1H-indole from 4-bromoaniline (B143363), there is a need for more streamlined and scalable approaches. iajps.com

Future synthetic efforts should focus on:

Catalyst-free and Multicomponent Reactions: The development of one-pot, multicomponent reactions, such as the Mannich-type reaction for the synthesis of 3-aminoalkylated indoles, can significantly improve synthetic efficiency. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for the functionalization of the indole core and can be employed to introduce a wide range of substituents. vulcanchem.com

Flow Chemistry: The use of microreactor technology can enable the rapid and safe synthesis of analogues, as well as facilitate process optimization and scale-up.

The development of robust and flexible synthetic routes will be instrumental in generating a diverse library of compounds for biological screening.

Table 2: Comparison of Synthetic Strategies for Indole Derivatives

Synthetic Method Description Advantages Potential Application for this compound Synthesis
Fischer Indole SynthesisA classic method involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions.Well-established and versatile for a wide range of substituted indoles.Synthesis of the core indole scaffold with various substituents.
Mannich-type ReactionA three-component condensation of an active hydrogen compound (indole), an aldehyde (formaldehyde), and a secondary amine (pyrrolidine). rsc.orgHigh atom economy, operational simplicity, and the ability to generate complex molecules in a single step.Direct synthesis of this compound and its analogues.
Heck ReactionA palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.A powerful tool for C-C bond formation, allowing for the introduction of various side chains. google.comFunctionalization of a pre-formed 5-bromo-1H-indole with a pyrrolidine-containing alkene.
Reduction of AmidesThe reduction of an indole-3-carbonyl-pyrrolidine precursor to the corresponding amine. google.comA reliable method for the synthesis of specific stereoisomers.Stereoselective synthesis of chiral analogues of this compound.

Integration of High-Throughput Screening and Computational Approaches for Lead Discovery

The synergy between high-throughput screening (HTS) and computational chemistry offers a powerful paradigm for accelerating the discovery of new lead compounds. nih.gov HTS allows for the rapid evaluation of large compound libraries against specific biological targets or in phenotypic assays. vulcanchem.com

Computational approaches, such as virtual screening and molecular docking, can be used to prioritize compounds for synthesis and screening, as well as to rationalize the results of biological assays. nih.gov For example, docking studies can predict the binding mode of this compound analogues to their target proteins, providing insights into the molecular basis of their activity and guiding the design of more potent and selective compounds.

The integration of these approaches can be envisioned as an iterative cycle:

Virtual Screening: A virtual library of this compound analogues is screened in silico against a panel of biological targets.

Focused Synthesis: The most promising compounds identified through virtual screening are synthesized.

High-Throughput Screening: The synthesized compounds are then tested in in vitro or cell-based assays to determine their biological activity.

SAR Analysis and Model Refinement: The experimental data is used to refine the computational models, leading to a more accurate prediction of the activity of new analogues in the next iteration of the cycle.

This integrated approach will undoubtedly play a pivotal role in unlocking the full potential of the this compound scaffold in chemical biology and drug discovery.

Q & A

Basic: What are the key synthetic strategies for preparing 5-(pyrrolidin-1-ylmethyl)-1H-indole, and how do reaction conditions influence yield?

The synthesis typically involves Mannich-type reactions or nucleophilic substitution at the indole C5 position. For example, a Mannich reaction using pyrrolidine, formaldehyde, and 5-substituted indole derivatives in glacial acetic acid can yield the target compound. Reaction optimization includes:

  • Catalyst selection : Acidic conditions (e.g., acetic acid) facilitate imine formation and subsequent alkylation .
  • Solvent systems : Polar aprotic solvents like DMF or PEG-400 enhance solubility of intermediates, as seen in similar indole derivatives .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) removes polar byproducts .
    Yield improvements (e.g., 42–96% in related compounds) depend on stoichiometric ratios and reaction time .

Advanced: How can structural ambiguities in this compound derivatives be resolved using spectroscopic and computational methods?

  • NMR analysis : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR distinguish regioisomers by comparing chemical shifts of the pyrrolidine methylene protons (δ ~3.6–4.8 ppm) and indole aromatic protons .
  • Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular ion peaks and fragmentation patterns .
  • Computational modeling : Density Functional Theory (DFT) optimizes 3D conformations and predicts NMR/IR spectra to validate experimental data .

Basic: What are the standard protocols for assessing the purity and stability of this compound?

  • Chromatography : TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) monitor purity .
  • Thermal stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures (>200°C for similar indoles) .
  • Storage : Store at –20°C under inert gas (N2_2) to prevent oxidation of the pyrrolidine moiety .

Advanced: How do substituent modifications on the pyrrolidine or indole rings affect biological activity?

  • Enzyme inhibition : Bulky substituents (e.g., 4-chlorobenzyl) enhance binding to α-glucosidase or lipoxygenase (LOX) active sites, as shown in oxadiazole-indole hybrids (IC50_{50} = 15–30 nM) .
  • Aromatase inhibition : Electron-withdrawing groups (e.g., fluorine) at C5 improve potency (e.g., 5-fluoro analogs with IC50_{50} = 15.3 nM) .
  • Chiral centers : Enantiomers (e.g., (+)-8b2) exhibit 2x higher CYP19 inhibition than racemates, resolved via chiral chromatography .

Basic: What analytical techniques are critical for characterizing intermediates in multi-step syntheses?

  • IR spectroscopy : Confirms functional groups (e.g., N–H stretch at ~3400 cm1^{-1} for indole) .
  • Elemental analysis : Validates C/H/N ratios (±0.3% tolerance) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in final products .

Advanced: How can contradictory bioactivity data across studies be systematically addressed?

  • Dose-response validation : Replicate assays using standardized protocols (e.g., fixed enzyme concentrations and incubation times) .
  • Structural analogs : Compare activities of derivatives (e.g., 5-alkyl vs. 5-aryl substitutions) to identify critical pharmacophores .
  • Statistical analysis : Apply ANOVA or Tukey’s test to assess significance (p < 0.05) in replicate experiments .

Basic: What are the common pitfalls in scaling up the synthesis of this compound?

  • Solvent volume : Excessive PEG-400 or DMF complicates solvent removal; switch to toluene for azeotropic distillation .
  • Exothermic reactions : Control temperature during Mannich reactions to avoid side products (e.g., dimerization) .
  • Byproduct management : Use scavenger resins (e.g., silica-bound thiol) to trap unreacted aldehydes .

Advanced: What methodologies enable enantioselective synthesis of chiral this compound derivatives?

  • Chiral auxiliaries : Employ Evans’ oxazolidinones to induce asymmetry during alkylation .
  • Asymmetric catalysis : Palladium-catalyzed C–H activation with chiral ligands (e.g., BINAP) achieves >90% ee .
  • Resolution techniques : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, as demonstrated for CYP19 inhibitors .

Basic: How is the LogP value calculated for this compound, and what does it imply for pharmacokinetics?

  • Calculation : Use ACD/Labs Percepta (predicted LogP ~2.5) based on fragment contributions .
  • Implications : Moderate lipophilicity suggests adequate blood-brain barrier penetration for CNS-targeted drugs .

Advanced: What strategies optimize the selectivity of this compound derivatives toward specific enzyme targets?

  • Molecular docking : AutoDock Vina predicts binding poses with α-glucosidase (∆G = –9.2 kcal/mol) .
  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., N-oxide derivatives) affecting off-target interactions .
  • Crystallography : Co-crystal structures with LOX (PDB: 1JNQ) guide residue-specific modifications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.